molecular formula C9H17Cl2N3 B1396934 1-(2-Isopropylpyrimidin-4-yl)-N-methylmethanamine dihydrochloride CAS No. 1332530-37-6

1-(2-Isopropylpyrimidin-4-yl)-N-methylmethanamine dihydrochloride

Cat. No.: B1396934
CAS No.: 1332530-37-6
M. Wt: 238.15 g/mol
InChI Key: VLZUIPASPSUGEC-UHFFFAOYSA-N
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Description

1-(2-Isopropylpyrimidin-4-yl)-N-methylmethanamine dihydrochloride is a chemical compound with the molecular formula C9H17Cl2N3 and a molecular weight of 238.15 g/mol. This compound is primarily used in scientific research and is not intended for other applications .

Preparation Methods

The preparation of 1-(2-Isopropylpyrimidin-4-yl)-N-methylmethanamine dihydrochloride involves synthetic routes that typically include the reaction of 2-isopropylpyrimidine with methylamine under controlled conditions. The reaction is followed by the addition of hydrochloric acid to form the dihydrochloride salt. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Isopropylpyrimidin-4-yl)-N-methylmethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

1-(2-Isopropylpyrimidin-4-yl)-N-methylmethanamine dihydrochloride is utilized in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Isopropylpyrimidin-4-yl)-N-methylmethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(2-Isopropylpyrimidin-4-yl)-N-methylmethanamine dihydrochloride can be compared with other similar compounds, such as:

    [(2-Ethylpyrimidin-4-yl)methyl]methylaminedihydrochloride: Similar structure but with an ethyl group instead of an isopropyl group.

    [(2-Propylpyrimidin-4-yl)methyl]methylaminedihydrochloride: Similar structure but with a propyl group instead of an isopropyl group. The uniqueness of this compound lies in its specific isopropyl substitution, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

N-methyl-1-(2-propan-2-ylpyrimidin-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.2ClH/c1-7(2)9-11-5-4-8(12-9)6-10-3;;/h4-5,7,10H,6H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZUIPASPSUGEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CC(=N1)CNC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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